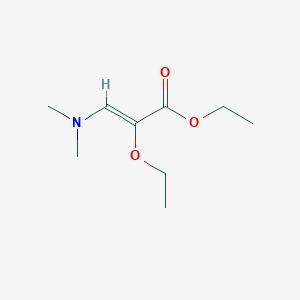

Ethyl 3-(dimethylamino)-2-ethoxyacrylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

ethyl (Z)-3-(dimethylamino)-2-ethoxyprop-2-enoate |

InChI |

InChI=1S/C9H17NO3/c1-5-12-8(7-10(3)4)9(11)13-6-2/h7H,5-6H2,1-4H3/b8-7- |

InChI Key |

KFSLSVXIYPPNDQ-FPLPWBNLSA-N |

Isomeric SMILES |

CCO/C(=C\N(C)C)/C(=O)OCC |

Canonical SMILES |

CCOC(=CN(C)C)C(=O)OCC |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Patterns of Ethyl 3 Dimethylamino 2 Ethoxyacrylate

Nucleophilic Reactivity of the Acrylate (B77674) Moiety in Ethyl 3-(dimethylamino)-2-ethoxyacrylate

The presence of the dimethylamino group at the β-position of the acrylate system significantly enhances the nucleophilicity of the α-carbon. This is due to the resonance contribution of the nitrogen lone pair, which increases the electron density at the α-position, making it susceptible to attack by electrophiles. This enamine-like reactivity is a key feature of the molecule's chemical behavior.

The nucleophilic character of the α-carbon allows for a variety of reactions with electrophilic partners. For instance, alkylation reactions with alkyl halides can proceed at this position, leading to the formation of α-substituted acrylate derivatives. The general mechanism involves the attack of the electron-rich α-carbon on the electrophilic carbon of the alkyl halide, resulting in the formation of a new carbon-carbon bond.

Electrophilic Character and Associated Reaction Pathways

Conversely, the acrylate moiety in this compound also possesses a significant electrophilic character, primarily at the β-carbon. This is a consequence of the electron-withdrawing nature of the ester group, which polarizes the carbon-carbon double bond, rendering the β-carbon electron-deficient and thus a prime target for nucleophilic attack.

This electrophilic nature facilitates conjugate addition reactions, a class of reactions fundamental to the utility of α,β-unsaturated carbonyl compounds. A wide range of nucleophiles, including amines, thiols, and carbanions, can add to the β-position. The general mechanism for this Michael addition involves the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final addition product.

The presence of the α-ethoxy group can influence the rate and regioselectivity of nucleophilic attack. It may exert a steric effect, hindering the approach of bulky nucleophiles, and an electronic effect, modulating the electron density distribution within the acrylate system.

Specific Transformation Mechanisms of Related Compounds

Due to the limited direct literature on the specific transformation mechanisms of this compound, the following sections will discuss the general reactivity patterns observed in structurally related β-enamino esters and α,β-unsaturated systems. These examples provide a framework for understanding the potential transformations of the title compound.

Addition-Elimination Processes

Addition-elimination reactions are plausible pathways for the transformation of this compound, particularly with nucleophiles that can act as leaving groups after the initial addition. In this type of reaction, a nucleophile first adds to the electrophilic β-carbon of the acrylate. The subsequent elimination of a leaving group, potentially the dimethylamino group, would lead to the formation of a new α,β-unsaturated system.

For instance, the reaction with certain nitrogen nucleophiles could proceed via an initial conjugate addition, followed by the elimination of dimethylamine (B145610) to yield a different enamine or a related derivative. The feasibility of this pathway is dependent on the relative nucleophilicity and leaving group ability of the involved species.

Substitution Reactions

Substitution reactions at the β-position of enamino esters are well-documented. These reactions typically proceed through an addition-elimination mechanism, where a nucleophile attacks the β-carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the original amino group results in the net substitution of the amino moiety.

| Reactant | Nucleophile | Product | Reaction Type |

| β-Enamino Ester | Amine | New β-Enamino Ester | Substitution |

| β-Enamino Ester | Thiol | β-Thio-α,β-unsaturated Ester | Substitution |

| β-Enamino Ester | Carbanion | β-Alkyl-α,β-unsaturated Ester | Substitution |

Oxidation and Reduction Pathways

The carbon-carbon double bond in enamino esters is susceptible to both oxidation and reduction.

Reduction of the double bond can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd) or hydride reagents (e.g., NaBH₄). The reduction typically yields the corresponding saturated β-amino ester. The stereochemical outcome of the reduction can often be influenced by the reaction conditions and the substrate structure.

Oxidation of enamines can lead to a variety of products depending on the oxidant and reaction conditions. Oxidative cleavage of the double bond is a possible transformation, which could yield carbonyl compounds. Epoxidation of the double bond followed by ring-opening could also lead to functionalized products. The electron-rich nature of the enamine system makes it reactive towards electrophilic oxidizing agents.

| Reaction | Reagent | Product |

| Reduction | H₂/Pd or NaBH₄ | Saturated β-Amino Ester |

| Oxidation | O₃ or Peroxy acids | Carbonyl compounds or Epoxides |

Applications of Ethyl 3 Dimethylamino 2 Ethoxyacrylate As an Advanced Intermediate in Complex Organic Synthesis

Synthon Utility in Diversified Chemical Libraries

The primary utility of Ethyl 3-(dimethylamino)-2-ethoxyacrylate in the generation of diversified chemical libraries stems from its nature as a trifunctional electrophile/nucleophile. The molecule possesses multiple reactive sites that can engage with a variety of reagents, particularly binucleophiles, in a controlled manner to produce diverse heterocyclic scaffolds. This makes it an ideal platform for combinatorial chemistry and the exploration of new chemical space.

The key to its versatility lies in the push-pull electronic effect across the acrylate (B77674) backbone. The nitrogen atom of the dimethylamino group donates electron density into the double bond, making the C2 position nucleophilic. Conversely, the C3 position becomes electrophilic and susceptible to nucleophilic attack. Furthermore, the dimethylamino group can function as an excellent leaving group following an initial addition-elimination sequence. This predictable, multi-faceted reactivity allows for the systematic construction of various compound families from a single starting intermediate. For instance, reaction with different amidines, guanidines, or hydrazines can lead to the formation of pyrimidines, pyridines, and pyrazoles, respectively.

Table 1: Predicted Heterocyclic Scaffolds from this compound This table illustrates the potential of the title compound to generate diverse chemical libraries by reacting with various binucleophilic reagents.

| Binucleophile Class | Example Reagent | Resulting Heterocyclic Core |

| Amidines | Benzamidine | Substituted Pyrimidine (B1678525) |

| Guanidines | Guanidine | Aminopyrimidine |

| Hydrazines | Hydrazine (B178648) Hydrate (B1144303) | Substituted Pyrazole (B372694) |

| Ureas/Thioureas | Urea (B33335) | Pyrimidinone |

| Active Methylene (B1212753) | Malononitrile | Substituted Pyridine |

Role in the Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

The distinct electronic nature of this compound makes it a powerful tool for the strategic formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental operations in organic synthesis.

Formation of Carbon-Heteroatom Bonds: The most prominent application of this intermediate is in the synthesis of heterocycles, a process that inherently involves the formation of multiple carbon-heteroatom bonds, primarily C-N bonds. In these reactions, a nitrogen nucleophile (from a reagent like an amidine or hydrazine) typically attacks the electrophilic C3 position of the acrylate. This is often followed by an intramolecular cyclization, where another nucleophilic atom from the reagent attacks the ester carbonyl (C1). The sequence is completed by the elimination of ethanol (B145695) and dimethylamine (B145610), leading to the formation of a stable aromatic heterocyclic ring. This cascade process efficiently forges two new C-N bonds within a single synthetic operation.

Formation of Carbon-Carbon Bonds: The construction of new C-C bonds can be achieved by leveraging the electrophilicity of the C3 position. It is susceptible to Michael-type 1,4-conjugate addition by a range of carbon nucleophiles, such as enolates or organometallic reagents. This reaction establishes a new C-C bond at the C3 position. Furthermore, the electron-deficient nature of the double bond allows this compound to participate as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions), reacting with electron-rich dienes to form complex cyclic structures containing new C-C bonds.

Table 2: Bond Formation Capabilities This table summarizes the key bond-forming reactions facilitated by the unique reactivity at each position of the this compound backbone.

| Reactive Position | Type of Reagent | Bond Type Formed | Reaction Type |

| C3 (β-position) | Nitrogen Nucleophiles (e.g., Amines, Hydrazines) | C-N | Conjugate Addition |

| C3 (β-position) | Carbon Nucleophiles (e.g., Enolates) | C-C | Conjugate Addition |

| C1 (Carbonyl) | Nitrogen Nucleophiles (in cyclization) | C-N | Cyclocondensation |

| C2=C3 Alkene | Dienes | C-C | [4+2] Cycloaddition |

Precursor in Specialized Organic Building Blocks and Fine Chemical Production

Beyond its direct use in generating final compounds for screening libraries, this compound serves as a crucial precursor for the synthesis of more elaborate and specialized organic building blocks. These second-generation intermediates are then employed in the multi-step production of high-value fine chemicals, such as agrochemicals and pharmaceutical ingredients.

The initial products derived from the title compound—such as functionally substituted pyrimidines or pyridines—are not merely end-points but are themselves valuable, stable intermediates. These heterocycles can be isolated and subjected to further chemical modifications. For example, a pyrimidine ring formed using this synthon can be further functionalized through halogenation, cross-coupling reactions, or side-chain manipulations. This transforms a simple, readily available precursor into a complex, custom-designed building block tailored for a specific synthetic target. In this capacity, this compound acts as a foundational element, providing the core C3-N-C fragment that is later elaborated into a more complex and specialized molecular architecture. This hierarchical approach is a cornerstone of efficient and convergent synthesis in the production of fine chemicals.

Heterocyclic Compound Synthesis Utilizing Ethyl 3 Dimethylamino 2 Ethoxyacrylate and Its Analogues

Pyrimidine (B1678525) Derivatives Synthesis

The synthesis of pyrimidines often involves the reaction of a three-carbon dielectrophilic component with a binucleophile containing an N-C-N fragment, such as amidines, urea (B33335), or guanidine.

Pyrimidin-4(3H)-ones Formation via Cyclization Reactions

The formation of the pyrimidin-4(3H)-one core is a fundamental transformation in heterocyclic chemistry. A prevalent and well-established method involves the condensation of β-keto esters with amidines. While not a direct reaction of ethyl 3-(dimethylamino)-2-ethoxyacrylate, this pathway illustrates the general principle of pyrimidinone formation from a 1,3-dicarbonyl equivalent. For instance, the reaction between ethyl acetoacetate (B1235776) and various amidines provides a reliable route to substituted pyrimidin-4(3H)-ones. The reaction proceeds by initial nucleophilic attack of the amidine onto the ester carbonyl, followed by attack on the ketone and subsequent dehydration to yield the heterocyclic ring. This general reactivity pattern is expected with activated acrylates and their analogues.

Fused Pyrimidine Systems Development

Analogues of this compound, particularly enaminones, are extensively used in the synthesis of fused pyrimidine systems. A prominent example is the construction of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which is structurally analogous to purines and exhibits significant biological interest. mdpi.com This synthesis is achieved by the condensation of 5-aminopyrazoles with 1,3-dielectrophiles like (E)-3-(dimethylamino)-1-arylprop-2-en-1-one. nih.gov The reaction typically proceeds by the nucleophilic attack of the exocyclic amino group of the pyrazole (B372694) onto the β-carbon of the enaminone, followed by intramolecular cyclization and elimination of dimethylamine (B145610). nih.govekb.eg

The reaction is generally conducted by refluxing the 5-aminopyrazole and the enaminone in a solvent such as glacial acetic acid, leading to the fused pyrimidine product in high yields. ekb.eg

| 5-Aminopyrazole Reactant | Enaminone Reactant | Conditions | Product | Yield | Ref |

| 4-((4-Fluorophenyl)diazenyl)-1H-pyrazole-3,5-diamine | (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one | Glacial Acetic Acid, Reflux, 7h | 2-Amino-5-phenyl-7-((4-fluorophenyl)diazenyl)pyrazolo[1,5-a]pyrimidine | High | ekb.eg |

| 4-((4-Fluorophenyl)diazenyl)-1H-pyrazole-3,5-diamine | (E)-3-(Dimethylamino)-1-(p-tolyl)prop-2-en-1-one | Glacial Acetic Acid, Reflux, 7h | 2-Amino-5-(p-tolyl)-7-((4-fluorophenyl)diazenyl)pyrazolo[1,5-a]pyrimidine | High | ekb.eg |

| 4-((4-Fluorophenyl)diazenyl)-1H-pyrazole-3,5-diamine | (E)-3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | Glacial Acetic Acid, Reflux, 7h | 2-Amino-5-(4-methoxyphenyl)-7-((4-fluorophenyl)diazenyl)pyrazolo[1,5-a]pyrimidine | High | ekb.eg |

Pyrimidine-5-carboxylates and Carbonitriles Formation

The synthesis of pyrimidine-5-carboxylates can be achieved using functional equivalents of the title compound. A notable method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.org This propenol salt serves as a C3 synthon where the terminal carbon is a masked aldehyde. The reaction provides a direct and high-yielding pathway to 2-substituted pyrimidine-5-carboxylic esters, which are valuable intermediates in medicinal chemistry. organic-chemistry.org

The sodium salt is prepared first and then reacts readily with amidinium salts to form the pyrimidine ring in yields that range from moderate to excellent. organic-chemistry.org

| Amidinium Salt | Product | Yield | Ref |

| Formamidinium acetate (B1210297) | Methyl pyrimidine-5-carboxylate | 78% | organic-chemistry.org |

| Acetamidinium chloride | Methyl 2-methylpyrimidine-5-carboxylate | 85% | organic-chemistry.org |

| Benzamidinium chloride | Methyl 2-phenylpyrimidine-5-carboxylate | 91% | organic-chemistry.org |

Pyrazole Derivatives Synthesis

The formation of the pyrazole ring involves the condensation of a 1,3-dielectrophilic species with hydrazine (B178648) or its derivatives.

Aminopyrazole Formation through Condensation Reactions

The synthesis of aminopyrazoles is commonly achieved through the reaction of hydrazines with α,β-unsaturated nitriles that possess a leaving group at the β-position. arkat-usa.org Analogues such as 3-methoxyacrylonitrile (B2492134) serve as effective precursors. The reaction with substituted hydrazines can lead to regioisomeric products (3-aminopyrazoles and 5-aminopyrazoles), and the outcome can often be controlled by the reaction conditions. chim.it

For example, the condensation of 3-methoxyacrylonitrile with phenylhydrazine (B124118) can be directed to selectively form either the 5-aminopyrazole or the 3-aminopyrazole (B16455) by choosing acidic or basic conditions, respectively. chim.it

| Hydrazine | Acrylonitrile Analogue | Conditions | Major Product | Yield | Ref |

| Phenylhydrazine | 3-Methoxyacrylonitrile | Acetic Acid, Toluene, Microwave | 1-Phenyl-1H-pyrazol-5-amine | 90% | chim.it |

| Phenylhydrazine | 3-Methoxyacrylonitrile | Sodium Ethoxide, Ethanol (B145695), Microwave | 1-Phenyl-1H-pyrazol-3-amine | 85% | chim.it |

Another relevant analogue, ethoxymethylenemalononitrile, reacts with hydrazine hydrate (B1144303) to produce 5-aminopyrazole-4-carbonitrile, demonstrating a reliable pathway to functionally substituted aminopyrazoles. nih.gov

Fused Pyrazole Systems (e.g., Pyrazolo[1,5-a]thieno[2,3-c]pyrimidine)

The synthesis of fused pyrazole systems, such as the widely studied pyrazolo[1,5-a]pyrimidines, often utilizes 5-aminopyrazoles as key building blocks. As detailed in section 5.1.2, these aminopyrazoles react with analogues of this compound, such as enaminones or β-dicarbonyl compounds, to construct the fused pyrimidine ring. nih.govresearchgate.net The reaction between a 5-aminopyrazole and a 1,3-dielectrophilic synthon is one of the most frequently employed strategies for accessing the pyrazolo[1,5-a]pyrimidine core. nih.gov This highlights the utility of activated acrylate (B77674) analogues in building complex heterocyclic frameworks starting from a pre-formed pyrazole ring.

Advanced Spectroscopic Analysis and Structural Characterization Methodologies for Ethyl 3 Dimethylamino 2 Ethoxyacrylate

X-ray Crystallography for Solid-State Conformation Elucidation

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide unequivocal proof of the molecular structure of Ethyl 3-(dimethylamino)-2-ethoxyacrylate, including bond lengths, bond angles, and torsional angles. Such an analysis would reveal the solid-state conformation, identifying whether the molecule adopts a planar or non-planar arrangement and detailing the spatial orientation of the dimethylamino, ethoxy, and ethyl acrylate (B77674) moieties. However, no published crystallographic data for this specific compound could be located.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the structure of organic molecules in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. A predicted spectrum would show distinct signals for the protons of the ethyl groups (both from the ester and the ethoxy substituent), the vinyl proton, and the methyl groups of the dimethylamino moiety. The chemical shifts (δ, in ppm), splitting patterns (multiplicity), and coupling constants (J, in Hz) would be used to confirm the connectivity of the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

¹³C NMR spectroscopy is used to determine the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum for this compound would be expected to show distinct resonances for the carbonyl carbon of the ester, the olefinic carbons, the carbons of the ethoxy groups, and the carbons of the dimethylamino group. The chemical shifts are indicative of the functional group and hybridization of each carbon atom.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to:

C=O stretching of the α,β-unsaturated ester.

C=C stretching of the alkene.

C-O stretching of the ester and ether linkages.

C-N stretching of the dimethylamino group.

C-H stretching and bending vibrations for the alkyl and vinyl groups.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm its elemental formula. The fragmentation pattern observed in the mass spectrum would offer further structural evidence by showing the loss of specific groups, such as the ethoxy or dimethylamino moieties.

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental analysis determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages would be compared to the calculated theoretical values based on the molecular formula of this compound (C₉H₁₇NO₃) to verify its elemental composition and assess its purity.

Computational and Theoretical Studies of Ethyl 3 Dimethylamino 2 Ethoxyacrylate and Its Analogues

Quantum Chemical Calculations

Density Functional Theory (DFT) Applications

No specific studies applying Density Functional Theory (DFT) to Ethyl 3-(dimethylamino)-2-ethoxyacrylate were identified. For related compounds, DFT methods like B3LYP are commonly used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties such as HOMO-LUMO energy gaps. Such calculations provide insight into the molecule's reactivity and kinetic stability.

Ab Initio Methods in Electronic Structure Studies

Similarly, there is a lack of published research utilizing ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), to investigate the electronic structure of this compound. These methods are fundamental for obtaining a precise description of the electronic wavefunction and energies of a molecule from first principles, without empirical parameters.

Molecular Geometry and Conformation Analysis

Investigation of Isomerism (e.g., s-cis/s-trans) and Relative Stability

A detailed conformational analysis, including the investigation of s-cis and s-trans isomerism around the single bonds and the relative stability of different conformers of this compound, has not been reported. Such studies would typically involve mapping the potential energy surface by rotating key dihedral angles to locate energy minima and transition states, thereby predicting the most stable molecular shapes.

Assessment of Molecular Planarity and Intramolecular Interactions

Without computational data, an assessment of the molecular planarity and the nature of intramolecular interactions, such as hydrogen bonding or steric hindrance, for this compound cannot be provided. The planarity of the molecule is significantly influenced by the balance between the delocalization of π-electrons across the acrylate (B77674) backbone and steric repulsion between the bulky dimethylamino and ethoxy groups.

Electronic Structure Analysis

A quantitative analysis of the electronic structure, including the distribution of electron density, molecular orbital shapes, and the nature of the frontier orbitals (HOMO and LUMO) for this compound, is not available. This information is critical for understanding the molecule's chemical behavior, including its reactivity in various chemical reactions.

Due to the absence of specific research data for this compound in these areas, no data tables or detailed research findings can be generated.

Frontier Molecular Orbital (HOMO and LUMO) Energy Levels Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For this compound, the presence of the electron-donating dimethylamino group and the electron-withdrawing acrylate group significantly influences the HOMO and LUMO energy levels. The dimethylamino group, with its lone pair of electrons on the nitrogen atom, raises the energy of the HOMO, making the molecule a better electron donor. Conversely, the conjugated system of the acrylate and the ethoxy group influences the LUMO energy.

Table 1: Calculated Frontier Molecular Orbital Energies for an Analogous Acrylate System

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | 4.45 |

Note: Data is for a representative analogous compound and calculated using DFT at the B3LYP/6-31G(d) level of theory. Actual values for this compound may vary.

Electronegativity and Dipole Moment Calculations

Electronegativity (χ) and dipole moment (μ) are crucial electronic properties that describe the distribution of charge within a molecule. Electronegativity, in the context of molecular orbital theory, can be approximated using the energies of the HOMO and LUMO. A higher electronegativity suggests a greater ability to attract electrons.

Computational methods provide reliable estimates of these properties. The calculated dipole moment can help in understanding the molecule's solubility in polar solvents and its interaction with other polar molecules.

Table 2: Calculated Electronic Properties for an Analogous Acrylate System

| Property | Calculated Value |

|---|---|

| Electronegativity (χ) | 4.03 eV |

| Dipole Moment (μ) | 3.8 D |

Note: Data is for a representative analogous compound and calculated using DFT at the B3LYP/6-31G(d) level of theory. Actual values for this compound may vary.

Reaction Pathway Modeling and Energy Profiles

For instance, the hydrolysis of the acrylate ester or reactions at the double bond can be modeled. Calculations can determine the activation energies for different possible pathways, thereby predicting the most likely reaction mechanism. This is particularly useful in understanding its stability and reactivity under various conditions.

Computational Molecular Interaction Studies

Understanding how a molecule interacts with its environment is key to predicting its behavior in complex systems. Computational studies can model these interactions in detail.

In the context of medicinal chemistry or materials science, this compound could potentially act as a ligand that binds to a larger substrate, such as a protein or a surface. Molecular docking and molecular dynamics simulations are computational techniques used to model this recognition process. These models can predict the preferred binding orientation and the strength of the interaction, providing insights into the non-covalent forces (e.g., hydrogen bonding, van der Waals forces) that govern the binding.

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its electronic properties and reactivity descriptors, a theoretical structure-reactivity relationship (SRR) can be established. For example, substituting the dimethylamino group with other electron-donating or electron-withdrawing groups would alter the HOMO-LUMO gap and, consequently, the molecule's reactivity. These theoretical predictions can guide the design of new molecules with desired properties.

Future Research Directions and Unexplored Reactivity of Ethyl 3 Dimethylamino 2 Ethoxyacrylate

Development of Novel Synthetic Routes and Catalytic Approaches

While standard methods for the synthesis of related β-enamino esters and α-alkoxy acrylates exist, dedicated and efficient routes to Ethyl 3-(dimethylamino)-2-ethoxyacrylate are not well-established. Future research should focus on developing stereoselective and atom-economical methods for its synthesis.

Key areas for investigation include:

One-Pot Condensation Reactions: Designing a one-pot or tandem reaction sequence starting from simple, commercially available precursors could provide an efficient route. For instance, a process could be envisioned involving the initial formation of ethyl 2-ethoxy-3-oxopropanoate followed by in-situ condensation with dimethylamine (B145610).

Transition-Metal Catalysis: Palladium- or copper-catalyzed cross-coupling reactions could offer a novel approach. For example, the coupling of a suitable 2-ethoxyacrylate precursor with a dimethylamine source under catalytic conditions could be explored.

Organocatalysis: The use of N-heterocyclic carbenes (NHCs) or other organocatalysts could facilitate the synthesis under mild conditions. researchgate.net NHCs are known to catalyze a variety of transformations involving acrylates and could be adapted for the synthesis of this specific substituted variant.

These potential routes offer different advantages, from the operational simplicity of one-pot procedures to the high selectivity often achievable with catalytic methods.

| Synthetic Approach | Potential Starting Materials | Proposed Catalyst/Reagent | Key Advantages | Potential Challenges |

|---|---|---|---|---|

| Stepwise Condensation | Ethyl ethoxyacetate, Ethyl formate, Dimethylamine | Strong base (e.g., Sodium ethoxide), then acid catalyst | Utilizes simple, inexpensive starting materials. | Multiple steps may lower overall yield; potential for side reactions. |

| Palladium-Catalyzed Amination | Ethyl 3-bromo-2-ethoxyacrylate | Pd catalyst (e.g., Pd(OAc)₂) with a suitable phosphine (B1218219) ligand | High functional group tolerance and potential for high selectivity. | Synthesis of the halogenated precursor may be required. |

| Organocatalyzed Michael Addition/Elimination | Ethyl 2-ethoxypropiolate, Dimethylamine | N-Heterocyclic Carbene (NHC) or a Lewis base catalyst | Mild, metal-free reaction conditions. researchgate.net | Control of stereochemistry (E/Z isomerism) might be challenging. |

Exploration of Underutilized Reaction Pathways and Functional Group Transformations

The dense arrangement of functional groups in this compound—an electron-rich alkene, an ester, and a tertiary amine—presents numerous opportunities for chemical transformations that remain largely untapped. The combined electron-donating effects of the dimethylamino and ethoxy groups render the double bond highly nucleophilic, suggesting reactivity distinct from simple acrylates.

Future investigations should target:

Cycloaddition Reactions: The electron-rich nature of the C2-C3 double bond makes it an ideal candidate for [2+2], [4+2] (Diels-Alder), and [3+2] cycloaddition reactions with various electron-deficient partners like nitroalkenes, azodicarboxylates, or alkynes. researchgate.netacs.org These reactions could provide rapid access to complex carbocyclic and heterocyclic frameworks.

Electrophilic Additions: Reactions with a range of electrophiles (e.g., aldehydes, imines, acylating agents) at the C2 position could be explored. The resulting intermediates could undergo further transformations, expanding the synthetic utility.

Ester and Amine Group Manipulations: While the alkene is the most prominent reactive site, transformations of the ethyl ester (e.g., hydrolysis, amidation, reduction) and the dimethylamino group (e.g., quaternization, oxidation) could lead to a diverse array of derivatives with potentially new properties and applications. Organocatalyzed transesterification is a plausible route for functionalizing the ester group selectively. semanticscholar.org

| Reaction Type | Reacting Functional Group(s) | Potential Reagent | Expected Product Type |

|---|---|---|---|

| [4+2] Cycloaddition | Alkene (Diene component) | Electron-deficient alkynes (e.g., Dimethyl acetylenedicarboxylate) | Substituted Dihydropyridines |

| [2+2] Cycloaddition | Alkene | Ketenes or Isocyanates | Functionalized Cyclobutanones or β-Lactams |

| Vilsmeier-Haack Reaction | Alkene | POCl₃, DMF | α,β-Unsaturated Aldehydes |

| Transesterification | Ethyl Ester | Functionalized Alcohols (e.g., Propargyl alcohol) | Modified Acrylate (B77674) Esters |

| Oxidative C-H Functionalization | Dimethylamino group | Oxidizing agents (e.g., TEMPO) | N-formyl or N-demethylated products |

Expansion into New Heterocyclic Systems and Complex Scaffolds

β-Enamino esters are well-established precursors for the synthesis of a wide variety of heterocyclic compounds. nih.govorganic-chemistry.org The unique substitution pattern of this compound could enable the synthesis of novel, highly functionalized heterocyclic systems that are not readily accessible from simpler building blocks.

Promising avenues for research include:

Synthesis of Pyridinones and Pyrimidines: Condensation reactions with reagents containing active methylene (B1212753) groups (e.g., malononitrile, cyanoacetamide) could lead to substituted pyridinone derivatives. Similarly, reaction with amidines or urea (B33335) could provide access to pyrimidine (B1678525) scaffolds.

Construction of Pyrroles and Pyrazoles: Reaction with α-haloketones (Hantzsch-type synthesis) or hydrazines could be investigated for the construction of substituted pyrrole (B145914) and pyrazole (B372694) rings, respectively.

Multicomponent Reactions: The compound's multiple reactive sites make it an ideal substrate for multicomponent reactions (MCRs), allowing for the rapid assembly of complex molecules from three or more starting materials in a single operation.

| Target Heterocycle | Proposed Co-reactant(s) | Reaction Type | Potential Product Scaffold |

|---|---|---|---|

| Pyridinone | Malononitrile or Ethyl cyanoacetate | Condensation/Cyclization | 2-Oxo-1,2-dihydropyridine-3-carbonitriles |

| Pyrimidine | Urea or Thiourea | Condensation/Cyclization | 4-Hydroxypyrimidine-5-carboxylates |

| Pyrazole | Hydrazine (B178648) or Phenylhydrazine (B124118) | Condensation/Cyclization | 5-Aminopyrazole-4-carboxylates |

| 1,4-Oxazine | α-Bromoketones | N-Alkylation/Cyclization | Substituted Morpholinones |

Application of Advanced Computational Methodologies for Reactivity Prediction and Design

Given the lack of experimental data, advanced computational methods can provide invaluable predictive insights into the reactivity and properties of this compound. Such studies can guide experimental design, saving significant time and resources.

Future computational work should focus on:

Density Functional Theory (DFT) Studies: DFT calculations can be used to model reaction mechanisms, determine activation energies, and predict the regio- and stereoselectivity of potential reactions. rsc.orgacs.org This can help identify the most promising reaction pathways for experimental investigation. For instance, DFT could clarify the feasibility of competing cycloaddition pathways. dntb.gov.ua

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational preferences of the molecule and its interactions with solvents and catalysts, which can influence reactivity.

Prediction of Physicochemical Properties: Computational tools can predict key properties such as bond dissociation energies, nucleophilicity parameters, and frontier molecular orbital (HOMO/LUMO) energies. nih.govacs.org These parameters are crucial for understanding the molecule's inherent reactivity and for comparing it to other known reagents.

| Computational Method | Specific Application | Predicted Insight |

|---|---|---|

| Density Functional Theory (DFT) | Modeling transition states of cycloaddition reactions. | Activation energy barriers, reaction kinetics, and product regioselectivity. acs.org |

| DFT | Calculating frontier molecular orbital (HOMO/LUMO) energies. | Predicting reactivity towards electrophiles and nucleophiles. acs.org |

| Molecular Dynamics (MD) | Simulating the molecule in different solvent environments. | Understanding solvent effects on conformational stability and reaction rates. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features with potential biological activity. | Identifying potential for the molecule as a scaffold in medicinal chemistry. |

Q & A

Q. What established synthesis protocols are available for Ethyl 3-(dimethylamino)-2-ethoxyacrylate?

The compound is synthesized via a one-step α-condensation/enamine formation reaction using ethyl acetate, carbon monoxide, and dimethylamine under catalytic conditions. This method avoids multi-step processes and directly yields the target compound .

Q. What spectroscopic techniques are recommended for structural characterization?

Key techniques include:

- NMR spectroscopy (1H, 13C) to confirm the acrylate backbone and dimethylamino substituents.

- IR spectroscopy to identify carbonyl (C=O) and ester (C-O) functional groups.

- Mass spectrometry for molecular weight validation. For crystallographic confirmation, X-ray diffraction is used, as demonstrated in analogous ethyl acrylate derivatives .

Q. What are the critical physical properties of this compound?

- Molecular weight: 143.19 g/mol.

- Melting point: 17–18°C (trans-isomer).

- Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its ester and dimethylamino groups .

Q. What safety protocols are essential during handling?

- Use local exhaust ventilation to avoid inhalation.

- Wear nitrile gloves and chemical-resistant lab coats.

- Neutralize spills with dry sand or inert absorbents, followed by disposal in accordance with hazardous waste regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

- Systematically vary temperature (40–80°C), catalyst loading (e.g., acidic or basic catalysts), and reaction time .

- Monitor progress via HPLC or GC-MS to identify intermediates and side products (e.g., over-condensation byproducts). Kinetic studies can pinpoint rate-limiting steps .

Q. What strategies resolve contradictions in reported reaction mechanisms (e.g., esterification vs. Michael addition)?

- Conduct isotopic labeling experiments (e.g., 13C-labeled CO) to trace reaction pathways.

- Perform density functional theory (DFT) calculations to compare activation energies for competing mechanisms .

Q. How does the electronic structure influence reactivity in Michael addition reactions?

- The dimethylamino group acts as an electron donor, enhancing the nucleophilicity of the β-carbon.

- Hammett plots using substituted acrylates can quantify electronic effects on reaction rates. For example, electron-donating groups increase reactivity by lowering the transition state energy .

Q. What role does this compound play in synthesizing fluoroquinolone antibiotics?

It serves as a precursor for modifying the quinolone core structure. Derivatives like ciprofloxacin and moxifloxacin are synthesized via nucleophilic substitution or cyclization reactions at the acrylate moiety .

Q. How can analogues be designed to enhance bioactivity (e.g., antimicrobial potency)?

Q. What analytical challenges arise in quantifying oxidative degradation products?

- Degradation products (e.g., carboxylic acids or amine oxides) may lack UV chromophores, requiring LC-MS/MS with electrospray ionization (ESI) .

- Use stable isotope-labeled internal standards (e.g., d3-dimethylamino derivatives) to improve quantification accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.